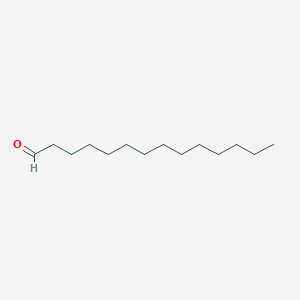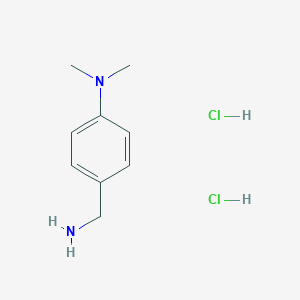![molecular formula C8H12N2O2 B130904 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine CAS No. 150480-58-3](/img/structure/B130904.png)
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine (THIP) is a compound that belongs to the class of GABAergic drugs. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders. THIP acts as a selective agonist for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Wirkmechanismus
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine acts as a selective agonist for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Biochemische Und Physiologische Effekte
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been explored as a potential treatment for alcohol withdrawal syndrome. 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to increase the duration of the open state of the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine is its high selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of GABAergic neurotransmission in the central nervous system. However, 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to have sedative effects at high doses, which can limit its use in behavioral experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine. One area of research is the potential use of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine in the treatment of anxiety and other neurological disorders. Another area of research is the development of new analogs of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine with improved pharmacokinetic properties and selectivity for the GABA-A receptor. Additionally, the role of GABAergic neurotransmission in the central nervous system is still not fully understood, and further research is needed to elucidate the mechanisms underlying the effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine and other GABAergic drugs.
Synthesemethoden
The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine involves the reaction of 5-hydroxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride. This reaction produces 3-methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepin-4-one, which is then reduced using sodium borohydride to yield 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders. It has been shown to have anxiolytic and anticonvulsant effects in animal models, and has also been explored as a potential treatment for alcohol withdrawal syndrome.
Eigenschaften
CAS-Nummer |
150480-58-3 |
|---|---|
Produktname |
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine |
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-methoxy-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-c]azepine |
InChI |
InChI=1S/C8H12N2O2/c1-11-8-6-5-9-4-2-3-7(6)12-10-8/h9H,2-5H2,1H3 |
InChI-Schlüssel |
MMAAVQKZYQKTJY-UHFFFAOYSA-N |
SMILES |
COC1=NOC2=C1CNCCC2 |
Kanonische SMILES |
COC1=NOC2=C1CNCCC2 |
Synonyme |
4H-Isoxazolo[4,5-c]azepine,5,6,7,8-tetrahydro-3-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



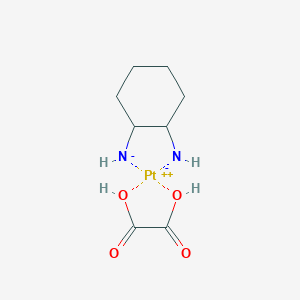
![Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate](/img/structure/B130822.png)

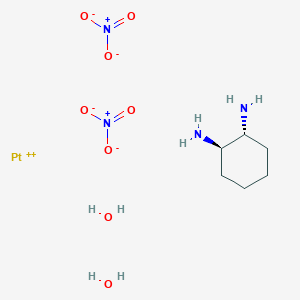
![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)
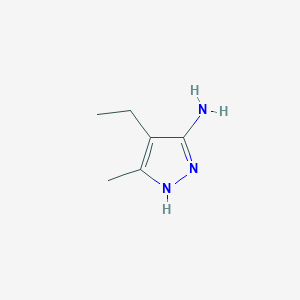

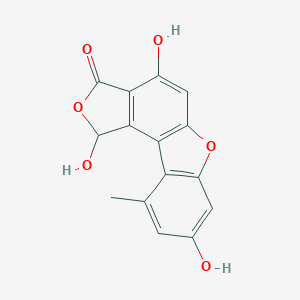
![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)
![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)
